![molecular formula C12H14N2O2S B493878 [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid CAS No. 263147-78-0](/img/structure/B493878.png)

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

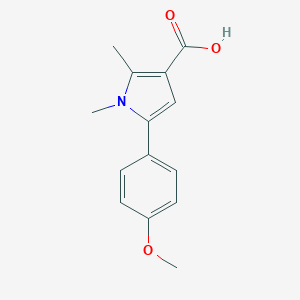

Immunotropic Activities and Derivative Synthesis

[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid derivatives exhibit significant immunotropic activity, primarily when integrated with thietane cycles. The synthesis process involves complex reactions, leading to the creation of salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles. These derivatives show potential in the field of immunology due to their distinct chemical structure and properties (Khaliullin et al., 2004).

Cyclization and Structural Studies

The compound also plays a crucial role in cyclization processes, especially in forming substituted thiazolo [3, 2-a] benzimidazol-3 (2H)-one. These cyclizations yield isomers with specific structures, essential for various chemical and pharmaceutical applications. The process and the conditions under which these cyclizations occur are critical for the resulting isomer's formation and its subsequent applications (Tanaka et al., 1981).

Anticancer and Antiinflammatory Properties

Benzimidazole-2-thione derivatives, closely related to this compound, have demonstrated broad-spectrum biological activities. Notably, anti-inflammatory properties are significant, making these compounds vital in the medical field for developing new therapeutic agents. The synthesis process involves several steps and the molecular docking experiments conducted on these derivatives provide insights into their interaction with biological enzymes, further supporting their potential as antiinflammatory agents (Ganji & Agrawal, 2020).

Antioxidant Properties

This compound derivatives are also recognized for their pronounced antioxidant activity. Their ability to combat oxidative stress makes them valuable in various applications, including the stabilization of pharmaceuticals and potential therapeutic applications for diseases caused by oxidative stress (Chornous et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of the compound [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid are currently unknown. It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

2-(1-propan-2-ylbenzimidazol-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)14-10-6-4-3-5-9(10)13-12(14)17-7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKGHDGASHHCPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridine, 2-ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-methyl-](/img/structure/B493797.png)

![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)

![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)

![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)

![2-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493805.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)

![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)

![[2-(isopropylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B493810.png)

![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)

![3-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}propane-1,2-diol](/img/structure/B493816.png)